Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
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Overview
Description
Ethyl [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate is a heterocyclic compound that combines the structural features of pyrazole and benzimidazole. These two moieties are known for their significant pharmacological and industrial applications. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate typically involves the condensation of 1-ethyl-1H-pyrazole-3-carboxylic acid with 1H-benzimidazole-1-yl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole and pyrazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Ethyl [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Ethyl [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazole-3-carboxylic acid: Lacks the benzimidazole moiety, resulting in different pharmacological properties.
1H-benzimidazole-1-yl acetic acid: Lacks the pyrazole moiety, leading to variations in biological activity.
Ethyl [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
ethyl 2-[2-(1-ethylpyrazol-3-yl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-19-10-9-13(18-19)16-17-12-7-5-6-8-14(12)20(16)11-15(21)22-4-2/h5-10H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSSOZZOYMWHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=CC=CC=C3N2CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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